



## Application Notes and Protocols: Poly(tertbutylstyrene) in Advanced Lithographic Materials

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| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | tert-Butylstyrene |           |
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of poly(**tert-butyIstyrene**) (PTBS) and its derivatives as key components in advanced lithographic materials. The content covers the fundamental principles of its application in chemically amplified photoresists and directed self-assembly, alongside detailed experimental protocols for synthesis, formulation, and processing.

# Application Note 1: Poly(tert-butylstyrene) in Chemically Amplified Photoresists

Poly(**tert-butyIstyrene**) is a crucial polymer in the formulation of chemically amplified resists (CARs), particularly for deep ultraviolet (DUV) and extreme ultraviolet (EUV) lithography. The tert-butyl group serves as an acid-labile protecting group. In a positive-tone CAR, exposure to radiation generates a strong acid from a photoacid generator (PAG). During a subsequent post-exposure bake (PEB), this acid catalyzes the cleavage of the tert-butyl group, converting the nonpolar, developer-insoluble PTBS into a polar, developer-soluble polymer, such as poly(4-hydroxystyrene) (PHS). This change in polarity enables the formation of high-resolution patterns.

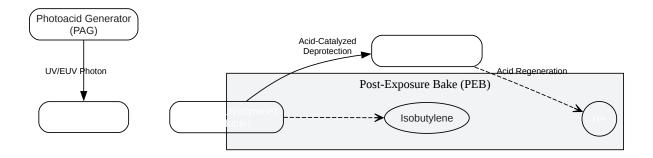
The key advantages of using PTBS in CAR formulations include its high etch resistance, good thermal stability, and tunable dissolution properties. The concentration of the PAG and a base



quencher, which is added to control acid diffusion, are critical parameters for optimizing the resolution and sensitivity of the resist.

#### **Chemical Amplification Mechanism**

The following diagram illustrates the acid-catalyzed deprotection of a polymer containing **tert-butylstyrene** units, a fundamental process in chemically amplified photoresists.



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Chemical amplification in a PTBS-based positive-tone photoresist.

### Quantitative Data: Physical and Lithographic Properties

The following tables summarize key properties of PTBS and its performance in photoresist formulations.

Table 1: Physical Properties of Poly(tert-butylstyrene)



| Property                          | Value  | Reference |
|-----------------------------------|--|-----------|
| Glass Transition Temperature (Tg) | 144 °C   | [1]       |
| Molecular Weight (Mn)             | 32,000 g/mol   | [1]       |
| Polydispersity Index (PDI)        | 1.04   | [1]       |
| Solubility                        | Soluble in DMF, THF, toluene,<br>CHCl3. Precipitates in<br>methanol, ethanol, water,<br>hexanes. | [1]       |

Table 2: Typical Lithographic Performance of a PTBS-based Chemically Amplified Resist

| Parameter                   | Typical Value/Range         | Notes   |
|-----------------------------|-----------------------------|---|
| Wavelength                  | 248 nm (DUV), 13.5 nm (EUV) | High transparency at DUV wavelengths.                       |
| Sensitivity (Dose-to-Clear) | 10 - 50 mJ/cm²              | Highly dependent on PAG concentration and PEB conditions.   |
| Resolution                  | Sub-100 nm                  | Dependent on formulation and processing conditions.         |
| Dissolution Contrast        | > 10                        | Ratio of dissolution rate in exposed vs. unexposed regions. |
| Etch Resistance (vs. Si)    | ~3:1 (CF4 plasma)           | Good resistance due to aromatic content.                    |

Table 3: Etch Rate Comparison of Polystyrene and PMMA in Different Plasma Chemistries



| Polymer     | Gas            | Power Density<br>(W/cm²) | Etch Rate<br>(nm/min) | Reference |
|-------------|----------------|--------------------------|-----------------------|-----------|
| Polystyrene | O <sub>2</sub> | 0.25                     | 200 - 300             | [1][2]    |
| Polystyrene | CF4/O2 (8%)    | 0.25                     | ~100 - 150            | [1][2]    |
| PMMA        | O <sub>2</sub> | 0.25                     | 350 - 450             | [1][2]    |
| PMMA        | CF4/O2 (8%)    | 0.25                     | ~175 - 225            | [1][2]    |

# Application Note 2: Poly(tert-butylstyrene)-block-poly(methyl methacrylate) for Directed Self-Assembly

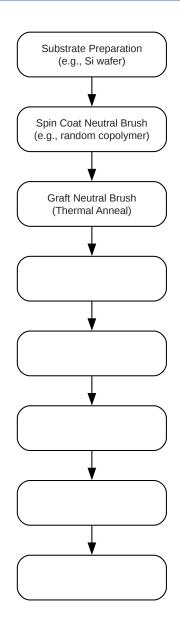
Poly(4-**tert-butyIstyrene**)-block-poly(methyl methacrylate) (PtBS-b-PMMA) is a high-χ (chi) block copolymer that is a promising candidate for directed self-assembly (DSA) lithography.[2] [3][4] DSA is a bottom-up patterning technique that can achieve sub-20 nm resolution. In DSA, the block copolymer spontaneously phase separates into well-defined nanostructures (e.g., lamellae or cylinders) upon thermal or solvent vapor annealing. The morphology and dimensions of these structures are determined by the molecular weight and volume fraction of the blocks.

PtBS-b-PMMA is favored over the more conventional polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA) due to its larger Flory-Huggins interaction parameter ( $\chi$ ), which allows for the formation of smaller feature sizes.[3][4] The self-assembled nanostructures can be used as a template for pattern transfer into an underlying substrate.

#### **Directed Self-Assembly Workflow**

The following diagram outlines a typical chemo-epitaxy workflow for the directed self-assembly of a lamellar-forming PtBS-b-PMMA block copolymer.





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